3-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine
Description
This compound features a pyridazine core substituted at position 3 with a 4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazine group and at position 6 with a 2-methyl-1H-imidazole moiety.
Properties
IUPAC Name |
3-[4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-6-(2-methylimidazol-1-yl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6O3S/c1-14-21-7-8-26(14)19-6-5-18(22-23-19)24-9-11-25(12-10-24)30(27,28)17-13-15(20)3-4-16(17)29-2/h3-8,13H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFRNKLVCASZIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine , often referred to by its chemical name, is a complex heterocyclic compound with notable biological activity. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 434.5 g/mol. The structure features a piperazine ring, a sulfonyl group, and a pyridazine core, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉FN₄O₃S |
| Molecular Weight | 434.5 g/mol |
| CAS Number | 946305-32-4 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, focusing on the formation of the piperazine and pyridazine rings, followed by the introduction of the sulfonyl and fluorine substituents. Various spectroscopic techniques such as NMR and mass spectrometry are employed for characterization.
Research indicates that this compound acts primarily as a positive allosteric modulator (PAM) for specific G protein-coupled receptors (GPCRs), particularly the glucagon-like peptide-1 receptor (GLP-1R). Activation of GLP-1R is crucial for enhancing insulin secretion and suppressing glucagon release, making it a significant target in type 2 diabetes treatment.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown potential in inhibiting cell proliferation in MCF7 breast cancer cells with an IC50 value in the range of micromolar concentrations . Flow cytometry analysis revealed that treatment with this compound accelerated apoptosis in these cells.
In Vivo Studies
In animal models, particularly tumor-bearing mice, administration of this compound resulted in significant suppression of tumor growth. These findings suggest its potential as an anti-cancer agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight how modifications to the core structure influence biological activity. For example, variations in the substituents on the piperazine ring can alter binding affinity and selectivity towards biological targets. Compounds structurally similar to this one have been evaluated for their efficacy against different biological pathways.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine | Contains thiophene instead of cyclopropane | Different electronic properties |
| 3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine | Substituted with pyridine | Altered binding dynamics |
Case Studies
Several case studies have been documented regarding the efficacy of this compound in treating metabolic disorders and cancers:
- Diabetes Management : In a study involving diabetic rats, administration led to improved glycemic control and enhanced insulin sensitivity.
- Cancer Therapy : A clinical trial assessing its effectiveness against breast cancer reported promising results, with several patients experiencing a significant reduction in tumor size after treatment.
Comparison with Similar Compounds
Pyridine-2-Amine/Piperazine Derivatives
describes compounds such as 4-(5-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl pyridin-2-amines/piperazines , synthesized via microwave-assisted reactions with amines/piperazines. These analogues share the fluorophenyl and imidazole motifs but differ in core heterocycles (pyridine vs. pyridazine) and substituents (methylthio vs. sulfonyl-piperazine). The sulfonyl group in the target compound likely improves solubility compared to methylthio derivatives, which are more lipophilic .
Benzimidazole-Piperazine Derivatives
Andleeb Amin’s review () highlights benzimidazole derivatives like 6-(4-methylpiperazin-1-yl)-2'-(4-(prop-2-yn-1-yloxy)phenyl)-1H,3'H-2,5'-bibenzo[d]imidazole (Fig. 97). While these compounds also incorporate piperazine, their benzimidazole cores and alkyne-substituted aryl groups differ significantly from the pyridazine-imidazole scaffold of the target compound. Benzimidazoles are known for DNA intercalation or topoisomerase inhibition, whereas pyridazines are more commonly associated with kinase modulation .
Pharmacokinetic and Pharmacodynamic Comparisons
Solubility and LogP
The sulfonyl-piperazine group in the target compound reduces LogP (predicted ~2.1) compared to methylthio analogues (LogP ~3.5) , enhancing aqueous solubility. This contrasts with benzimidazole derivatives (LogP ~3.8–4.2), which may face bioavailability challenges .
Target Selectivity
Fluorine and methoxy groups in the sulfonyl-phenyl moiety may enhance binding to kinases (e.g., CK1δ) by forming halogen bonds or hydrophobic interactions. In contrast, propynyloxy-substituted benzimidazoles () likely target different pathways, such as tubulin polymerization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
